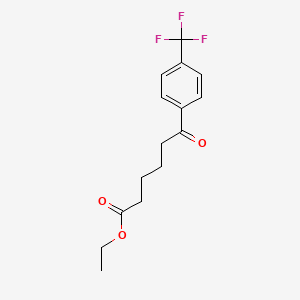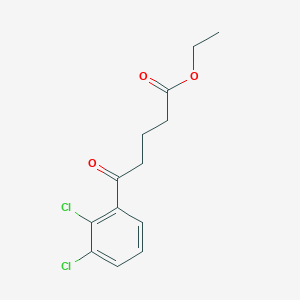
3,5-Difluoro-3'-(1,3-dioxolan-2-YL)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone (DFDB) is a chemical compound with the molecular formula C16H12F2O3 . It has been studied extensively due to its numerous potential applications.
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-3’-(1,3-dioxolan-2-YL)benzophenone consists of 16 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The average mass is 290.262 Da and the monoisotopic mass is 290.075439 Da .Scientific Research Applications
Synthesis of Monoprotected 1,4-Diketones
- The compound is utilized in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method offers an alternative for synthesizing 1,4-diketones via radicals, especially with cyclic enones, demonstrating good yields (Mosca et al., 2001).
Photochemically Initiated Reactions in Organic Chemistry
- The photochemical reactions of 2-alkyl-1,3-dioxolanes in the presence of benzophenone are studied for their ability to produce open 2-chloroethyl carboxylic esters and S-2-chloroethyl thiocarboxylic esters. This research provides insight into the mechanisms of photolysis and the formation of cyclic radicals and chloro-(thio)acetals (Hartgerink et al., 1971).
Direct Fluorination of Aryl Ketone Hydrazones
- Research shows the application of fluorine in producing difluoro or monofluoro derivatives of benzophenone hydrazones. This process is relevant for the manipulation of chemical structures for various scientific applications (Patrick & Flory, 1984).
Fungicidal Activities of Benzophenone Derivatives
- The compound's derivatives have been explored for their fungicidal activities. Ketalization of benzophenones with certain agents produced derivatives with high fungicidal properties, indicating potential applications in agricultural or pharmaceutical research (Talismanov & Popkov, 2007).
Polymer Science and Photochemistry
- The compound is involved in the study of polymers and photochemistry. For instance, it plays a role in the study of photo-induced intermolecular radical β-addition to chiral α-(arylsulfinyl) enones, demonstrating applications in materials science and organic synthesis (MaseNobuyuki et al., 1998).
Synthesis and Structure of Complex Organic Compounds
- The synthesis and structural analysis of complex organic compounds, such as hexaphenyl-1,3-dioxolane derivatives, have been explored. These studies contribute to the understanding of molecular interactions and conformational preferences in organic chemistry (Irurre et al., 1992).
Photopolymerization and Material Development
- In materials science, the compound is utilized in the development of novel photoinitiators for free radical polymerization, aiding in the synthesis of new materials with potential applications in various industrial processes (Wang Kemin et al., 2011).
properties
IUPAC Name |
(3,5-difluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-13-7-12(8-14(18)9-13)15(19)10-2-1-3-11(6-10)16-20-4-5-21-16/h1-3,6-9,16H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELDIRYNOUMNLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645088 |
Source


|
| Record name | (3,5-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-68-7 |
Source


|
| Record name | Methanone, (3,5-difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














